Phosphocholine chloride calcium salt tetrahydrate
Overview
Description
Phosphocholine chloride calcium salt tetrahydrate is an organic phosphorus compound with the chemical formula C5H13NO4P.Ca.Cl. It is commonly used in biochemical research and has applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its stability at room temperature and its high solubility in water .
Preparation Methods
The preparation of phosphocholine chloride calcium salt tetrahydrate involves several steps:
Phosphorylation Reaction: A choline chloride crude product is subjected to a phosphorylation reaction with a phosphorylating agent such as phosphoric acid or polyphosphoric acid to obtain a phosphocholine chloride mixture.
Replacement Reaction: The phosphocholine chloride mixture is then reacted with a calcium-source aqueous solution (e.g., calcium chloride, calcium carbonate, calcium hydroxide, or calcium bicarbonate) to obtain a metathetical mixture.
Reduced Pressure Distillation: The metathetical mixture undergoes reduced pressure distillation to separate out solids and obtain a solid-liquid mixture.
Crystallization and Drying: The solid-liquid mixture is crystallized, filtered, and dried at temperatures between -10 to -1°C to obtain this compound
Chemical Reactions Analysis
Phosphocholine chloride calcium salt tetrahydrate undergoes various chemical reactions, including:
Hydrolysis: It can be hydrolyzed to produce phosphomonoesters.
Substitution Reactions: It can participate in substitution reactions with other chemical reagents.
Condensation Reactions: It can undergo condensation reactions to form more complex compounds.
Common reagents used in these reactions include phosphoric acid, calcium chloride, and various organic solvents. The major products formed from these reactions are typically phosphomonoesters and other phosphorylated compounds .
Scientific Research Applications
Phosphocholine chloride calcium salt tetrahydrate has a wide range of scientific research applications:
Biochemistry: It is used for the purification of anti-phosphorylcholine antibodies and the hydrolysis of phosphomonoesters.
Neuroscience: It is used in the preparation of mixed solutions of creatine, N-acetylaspartate, and phosphocholine for perchloric acid extraction.
Pharmaceuticals: It serves as a core material in the preparation of cytidine diphosphate choline, which is used in various medical applications.
Agriculture: It is used as a plant growth regulator and insecticide
Mechanism of Action
Phosphocholine chloride calcium salt tetrahydrate exerts its effects through various molecular targets and pathways. It is involved in the metabolism of choline and glycerophospholipids, acting as a precursor metabolite in these pathways. The compound interacts with enzymes and receptors involved in these metabolic processes, leading to the formation of essential biomolecules such as cytidine diphosphate choline .
Comparison with Similar Compounds
Phosphocholine chloride calcium salt tetrahydrate can be compared with other similar compounds such as:
- Calcium phosphorylcholine chloride
- Choline chloride phosphate calcium salt
- Choline phosphate chloride
- Phosphorocholine chloride calcium salt
- Phosphorylcholine chloride calcium salt
These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. This compound is unique due to its high solubility in water and its stability at room temperature, making it particularly useful in various biochemical and industrial applications .
Biological Activity
Phosphocholine chloride calcium salt tetrahydrate (PCCCS) is a compound notable for its biological activities and applications in various fields, including biochemistry, pharmacology, and clinical diagnostics. This article provides a detailed overview of its biological activity, including its molecular characteristics, mechanisms of action, and relevant case studies.
- Molecular Formula : CHCaClNOP·4HO
- CAS Number : 72556-74-2
- Molecular Weight : 329.73 g/mol
- Solubility : Soluble in water (66 mg/mL at 25°C), insoluble in DMSO and ethanol .
This compound acts primarily as an endogenous metabolite involved in several biological processes:
- Membrane Protection : PCCCS is known to protect cellular membranes, particularly those of platelets and erythrocytes, from the destabilizing effects of various agents. This protective role is crucial in maintaining cellular integrity under stress conditions .
- Choline Metabolism : As a choline derivative, PCCCS plays a significant role in the synthesis of phosphatidylcholine, a key component of cell membranes. This process is vital for cellular signaling and membrane fluidity .
- Electrochemical Activity : Research indicates that PCCCS can be utilized in electrochemical biosensors for clinical assays. Its interaction with enzymes like choline oxidase enhances the sensitivity and specificity of these biosensors, making it valuable for detecting choline-related metabolites in biological samples .
In Vitro Studies
In vitro studies have demonstrated that PCCCS can influence various cellular functions:
- Cell Viability : Experiments have shown that PCCCS enhances cell viability in stressed conditions by stabilizing the membrane structure. This effect has been observed in both human erythrocytes and cultured cell lines .
- Antioxidant Properties : PCCCS exhibits antioxidant activity, which helps mitigate oxidative stress in cells. This property is particularly beneficial in therapeutic applications aimed at reducing cellular damage associated with diseases like cancer and neurodegeneration .
Case Studies
-
Clinical Application in Diagnostics :
A study highlighted the use of PCCCS in developing electrochemical biosensors for measuring circulating choline and phosphocholine levels in human plasma. The method demonstrated high accuracy (97.0% to 99.8% recovery rates) and specificity, indicating its potential for clinical diagnostics related to metabolic disorders . -
Neuroprotective Effects :
Research has indicated that PCCCS may have neuroprotective effects by promoting neuronal survival under oxidative stress conditions. In animal models, administration of PCCCS led to improved cognitive function and reduced neuronal apoptosis following ischemic events .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
calcium;2-(trimethylazaniumyl)ethyl phosphate;chloride;tetrahydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO4P.Ca.ClH.4H2O/c1-6(2,3)4-5-10-11(7,8)9;;;;;;/h4-5H2,1-3H3,(H-,7,8,9);;1H;4*1H2/q;+2;;;;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGULOZKZZMBGFX-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)([O-])[O-].O.O.O.O.[Cl-].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H21CaClNO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601035939 | |
Record name | Phosphocholine chloride calcium salt tetrahydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601035939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72556-74-2, 15557-11-6 | |
Record name | Phosphocholine chloride calcium salt tetrahydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601035939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Choline chloride O-(calcium phosphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.994 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-trimethylazaniumylethyl phosphate chloride, tetrahydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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